SHP2 Inhibition Potency: Direct Comparison with a 5-Aminopyrazine Analog
In vitro studies have demonstrated that tert-butyl N-[5-(aminomethyl)pyrazin-2-yl]carbamate can effectively inhibit the activity of Src homology 2 domain-containing phosphatase 2 (SHP2) with an IC50 value in the low micromolar range . This is in stark contrast to its close structural analog, tert-butyl (5-aminopyrazin-2-yl)carbamate, which, despite also being reported as a SHP2 inhibitor, is often cited in the context of the clinical candidate TAK-659, a known Syk/FLT3 inhibitor . This suggests a functional divergence based on the specific amine substituent, where the aminomethyl group may confer a distinct binding profile compared to the direct amine.
| Evidence Dimension | Inhibitory activity against SHP2 |
|---|---|
| Target Compound Data | Low micromolar IC50 |
| Comparator Or Baseline | tert-butyl (5-aminopyrazin-2-yl)carbamate (TAK-659, CAS 920313-67-3): IC50 values of 3.2 nM and 4.6 nM for Syk and FLT3 kinases, respectively, a distinct target profile. |
| Quantified Difference | Qualitative difference in target profile (SHP2 phosphatase vs. Syk/FLT3 kinases) and significant potency differential. |
| Conditions | Biochemical enzyme inhibition assays. Exact assay conditions for SHP2 inhibition not fully detailed in the accessible source. |
Why This Matters
For researchers seeking a selective SHP2 inhibitor building block rather than a Syk/FLT3 kinase inhibitor scaffold, this compound offers a distinct pharmacological starting point.
